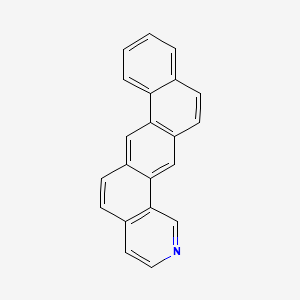
Phenanthro(3,2-h)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenanthro(3,2-h)isoquinoline is a heterocyclic aromatic compound with the molecular formula C21H13N. It is a member of the isoquinoline family, which consists of a benzene ring fused to a pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenanthro(3,2-h)isoquinoline can be synthesized through a multi-step process starting from 1,4-phenanthroquinone. The synthesis involves a Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile. The reaction conditions typically include heating the reactants in an inert atmosphere, such as argon, at elevated temperatures .
Industrial Production Methods
The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Phenanthro(3,2-h)isoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield partially hydrogenated isoquinolines .
Aplicaciones Científicas De Investigación
Phenanthro(3,2-h)isoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mecanismo De Acción
The mechanism of action of phenanthro(3,2-h)isoquinoline involves its interaction with specific molecular targets and pathways. It can bind to DNA and proteins, affecting their function and activity. The compound’s aromatic structure allows it to intercalate between DNA base pairs, disrupting the replication and transcription processes. Additionally, it can inhibit enzymes involved in critical cellular pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
Phenanthro(3,2-h)isoquinoline is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:
Phenanthro(2,3-h)isoquinoline: Another isoquinoline derivative with a slightly different fusion pattern of the benzene and pyridine rings.
Quinoline: A simpler structure with a single benzene ring fused to a pyridine ring.
Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position.
This compound stands out due to its higher molecular complexity and potential for diverse chemical modifications, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
24903-48-8 |
|---|---|
Fórmula molecular |
C21H13N |
Peso molecular |
279.3 g/mol |
Nombre IUPAC |
phenanthro[3,2-h]isoquinoline |
InChI |
InChI=1S/C21H13N/c1-2-4-18-14(3-1)5-7-16-12-20-17(11-19(16)18)8-6-15-9-10-22-13-21(15)20/h1-13H |
Clave InChI |
HGMCWLNLXMIMEQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C=NC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 2-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]-](/img/structure/B14684842.png)
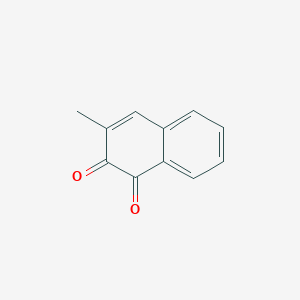
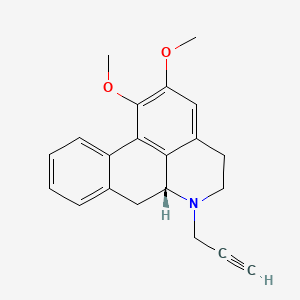
![13-Oxadispiro[5.0.5.1]tridecan-1-one](/img/structure/B14684853.png)

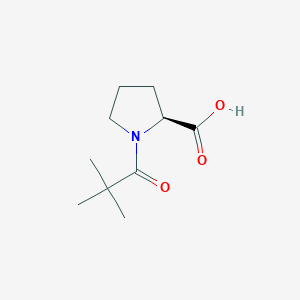

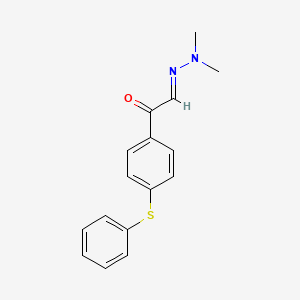
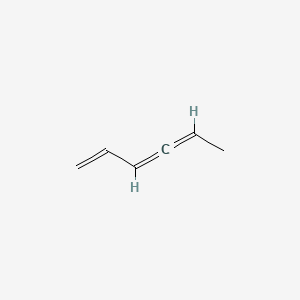

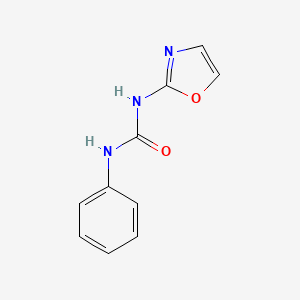
![1,2-Dimethoxy-4-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14684909.png)


